9-Piperazino Ofloxacin
Overview
Description
9-Piperazino Ofloxacin, also known as Ofloxacin EP Impurity D, is a derivative of Ofloxacin . It has the molecular formula C18H20FN3O4 .
Synthesis Analysis
The synthesis of 9-Piperazino Ofloxacin involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 9-Piperazino Ofloxacin is complex. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a quinolone structure, which is a type of aromatic organic compound .
Physical And Chemical Properties Analysis
9-Piperazino Ofloxacin has a molecular weight of 361.37 g/mol . The predicted density is 1.48±0.1 g/cm3, and the predicted boiling point is 588.1±50.0 °C .
Scientific Research Applications
- Scientific Field : Environmental Chemistry .
- Application Summary : This research focuses on the degradation of Ofloxacin in water using a combination of simulated solar light and persulfate .
- Methods : The study explored the influence of solution pH and water matrix on Ofloxacin degradation. The degradation curves were fitted by the pseudo-first-order model .
- Results : The combination of persulfate and solar led to a significant synergistic effect for Ofloxacin degradation. The degradation rate constants decreased from 0.9704 to 0.0909 min−1 with increasing solution pH from 4 to 10 .
- Scientific Field : Environmental Science .
- Application Summary : This study explores the utilization of adsorption and advanced oxidation processes for the degradation of Ofloxacin using a green functionalized carbon nanotube .
- Methods : Different advanced oxidation processes (AOPs) were used, including photolytic degradation, heterogeneous photocatalysis, ozonation, and catalytic ozonation .
- Results : Ozonation and catalytic ozonation resulted in the highest efficiencies, 90%, and 70%, respectively, after a 30-min reaction .
Degradation of Ofloxacin in Water
Removal of Ofloxacin through Advanced Oxidation and Adsorption
- Photodegradation of Ofloxacin
- Scientific Field : Environmental Chemistry .
- Application Summary : This research focuses on the photodegradation of Ofloxacin under sunlight .
- Methods : The study involved photooxidation under sunlight and the formation of different metabolites of Ofloxacin was analyzed using High-Performance Liquid Chromatography (HPLC) .
- Results : The study found that maximum removal efficiency of Ofloxacin was around 80% .
properties
IUPAC Name |
6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAKLRRIGREDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Piperazino Ofloxacin | |
CAS RN |
197291-75-1 | |
Record name | 9-Piperazino ofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197291751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-PIPERAZINO OFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L87OH5G1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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